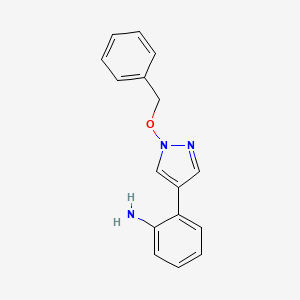

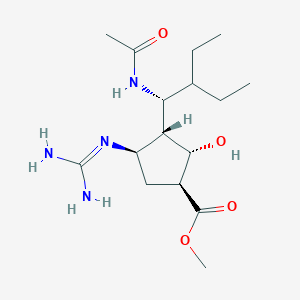

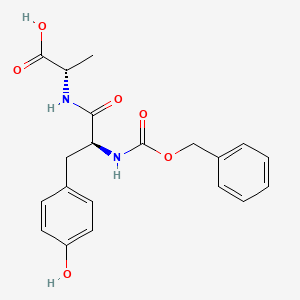

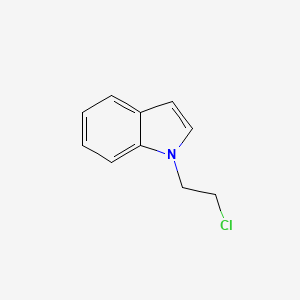

![molecular formula C11H21FN2O2 B3253974 tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate CAS No. 2306249-89-6](/img/structure/B3253974.png)

tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate

Übersicht

Beschreibung

“tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate” is a chemical compound with the CAS Number: 2306249-89-6 . It has a molecular weight of 232.3 .

Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 232.3 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Decomposition and Conversion

One study focuses on the decomposition of methyl tert-butyl ether (MTBE), a compound related to carbamates, using a cold plasma reactor. This process involves converting MTBE into simpler molecules like CH4, C2H4, and C2H2, demonstrating an application of technology in environmental remediation to address pollution by similar compounds (Hsieh et al., 2011).

Membrane Separation Techniques

Another study reviews the use of polymer membranes for the separation of MTBE from methanol, highlighting the effectiveness of pervaporation, a membrane process for separating azeotropic mixtures. This research illustrates the application of chemical engineering principles to purify substances involved in fuel and chemical industries (Pulyalina et al., 2020).

Environmental Behavior and Fate

The environmental behavior and fate of MTBE have been reviewed, indicating its high solubility in water and its resistance to biodegradation in groundwater. This study provides insights into the challenges posed by such compounds to water quality and environmental health (Squillace et al., 1997).

Synthetic Applications

Research on synthetic routes for vandetanib, a therapeutic agent, discusses the use of tert-butyl and other carbamate derivatives in pharmaceutical synthesis. This highlights the role of such compounds in the development of drugs and therapeutic molecules (Mi, 2015).

Adsorption for Environmental Cleanup

A review on the adsorption of MTBE from the environment discusses various adsorbents used to remove this compound from water. Understanding the adsorption process is crucial for environmental engineering and remediation efforts to tackle pollution by similar organic compounds (Vakili et al., 2017).

Wirkmechanismus

Mode of Action

It’s known that the compound belongs to the class of carbamates, which are often used as protecting groups in organic synthesis . They are known to interact with their targets by forming covalent bonds, which can be cleaved under specific conditions .

Pharmacokinetics

It’s known that the compound’s stability and solubility can be influenced by its storage conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate”. For instance, the compound should be stored at a temperature between 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

tert-butyl N-[[(3S)-3-fluoropiperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEDTEGPWDYPHT-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@]1(CCCNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.